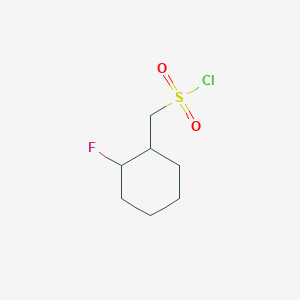

(2-Fluorocyclohexyl)methanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

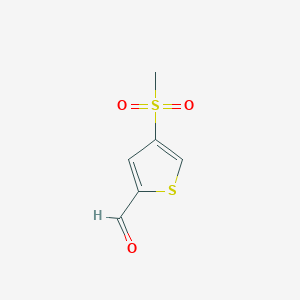

“(2-Fluorocyclohexyl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1781541-49-8 . It has a molecular weight of 214.69 . The IUPAC name for this compound is also “this compound” and its InChI Code is 1S/C7H12ClFO2S/c8-12(10,11)5-6-3-1-2-4-7(6)9/h6-7H,1-5H2 .

Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C7H12ClFO2S/c8-12(10,11)5-6-3-1-2-4-7(6)9/h6-7H,1-5H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 214.69 . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications

Electochemical Properties and Energy Storage

Methanesulfonyl chloride forms a room-temperature ionic liquid with AlCl₃, demonstrating the electrochemical properties of vanadium pentoxide (V₂O₅) films prepared by the sol–gel route. This investigation into sodium insertion into vanadium pentoxide in methanesulfonyl chloride-aluminum chloride ionic liquid highlights its potential application in cathodes for energy storage, where sodium is reversibly intercalated into the V₂O₅ film, indicating its utility in enhancing electrochemical performance and energy storage capabilities (Su, Winnick, & Kohl, 2001).

Organic Synthesis and Catalysis

In the realm of organic synthesis, methanesulfonyl chloride derivatives have been utilized in catalytic protocols, such as the enantioselective monofluoromethylation of in situ generated prochiral imines using fluorobis(phenylsulfonyl)methane in the presence of a chiral phase-transfer catalyst. This showcases the compound's role in facilitating highly selective and efficient chemical transformations, offering pathways to synthesize enantioenriched compounds with potential pharmaceutical applications (Mizuta et al., 2007).

Chemical Structure and Properties

The study of the molecular structure of methane sulfonyl chloride via electron diffraction provides detailed insights into its geometric parameters, aiding in understanding the fundamental chemical properties that govern its reactivity and interactions with other molecules. Such structural analyses are crucial for designing new compounds and materials with desired chemical and physical properties (Hargittai & Hargittai, 1973).

Fluorination and Synthesis of Fluorinated Compounds

The methodology for the nucleophilic fluoromethylation of alkyl and benzyl halides using alpha-fluoro-alpha-(phenylsulfonyl)methane as a versatile reagent exemplifies the application of methanesulfonyl chloride derivatives in synthesizing fluorinated organic molecules. This process highlights the compound's utility in introducing fluorine atoms into organic molecules, an important modification in pharmaceutical chemistry to alter the biological activity and physical properties of compounds (Prakash et al., 2009).

properties

IUPAC Name |

(2-fluorocyclohexyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClFO2S/c8-12(10,11)5-6-3-1-2-4-7(6)9/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUSJHLYKNVKMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CS(=O)(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

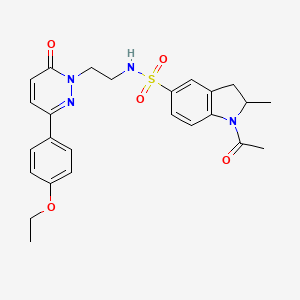

![5-(4-ethylpiperazin-1-yl)-8H-phthalazino[1,2-b]quinazolin-8-one](/img/structure/B2533297.png)

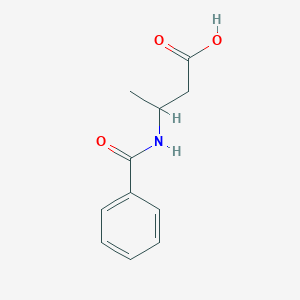

![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-methyloxamide](/img/structure/B2533299.png)

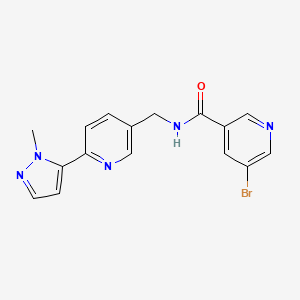

![5-Chloro-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2533303.png)

![C-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-methylamine](/img/structure/B2533306.png)

![N-(3-cyanophenyl)-2-[3-oxo-2-(piperidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzothiazin-4-yl]acetamide](/img/structure/B2533308.png)

![1-[4-[(1R)-1-Hydroxyethyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2533310.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2533314.png)